molecular formula C21H26N2O3 B11534113 Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate

Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate

Cat. No.: B11534113
M. Wt: 354.4 g/mol
InChI Key: QZVAWCQXCRJPCM-UHFFFAOYSA-N
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Description

BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE typically involves the reaction of benzyl chloroformate with N-{1-[(2,5-dimethylphenyl)carbamoyl]-2-methylpropyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines.

Scientific Research Applications

BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: This compound has a similar structure but with an ethyl group instead of a methylpropyl group.

    BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE: This compound differs by having a methyl group instead of a methylpropyl group.

Uniqueness

The uniqueness of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its methylpropyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl N-[1-(2,5-dimethylanilino)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C21H26N2O3/c1-14(2)19(20(24)22-18-12-15(3)10-11-16(18)4)23-21(25)26-13-17-8-6-5-7-9-17/h5-12,14,19H,13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

QZVAWCQXCRJPCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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